molecular formula C25H19ClF5N3O4 B15142525 Lp-PLA2-IN-9

Lp-PLA2-IN-9

Cat. No.: B15142525
M. Wt: 555.9 g/mol
InChI Key: WLAIANJMCBAVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lp-PLA2-IN-9 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the inflammatory processes associated with atherosclerosis and other cardiovascular diseases. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .

Preparation Methods

The synthesis of Lp-PLA2-IN-9 involves the preparation of tetracyclic pyrimidinone compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Lp-PLA2-IN-9 undergoes several types of chemical reactions, including:

Scientific Research Applications

Lp-PLA2-IN-9 has a wide range of scientific research applications:

Mechanism of Action

Lp-PLA2-IN-9 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby mitigating inflammation and its associated effects. The molecular targets include the active site of Lp-PLA2, and the pathways involved are primarily related to lipid metabolism and inflammatory signaling .

Comparison with Similar Compounds

Similar compounds to Lp-PLA2-IN-9 include:

This compound is unique due to its specific structural modifications that enhance its potency and selectivity as an Lp-PLA2 inhibitor, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C25H19ClF5N3O4

Molecular Weight

555.9 g/mol

IUPAC Name

6-[[4-[3-chloro-4-(trifluoromethoxy)phenoxy]-3,5-difluorophenyl]methoxy]-3,5,9-triazatetracyclo[8.2.2.01,9.03,8]tetradeca-5,7-dien-4-one

InChI

InChI=1S/C25H19ClF5N3O4/c26-16-9-15(1-2-19(16)38-25(29,30)31)37-22-17(27)7-13(8-18(22)28)11-36-20-10-21-33(23(35)32-20)12-24-5-3-14(4-6-24)34(21)24/h1-2,7-10,14H,3-6,11-12H2

InChI Key

WLAIANJMCBAVRC-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC1N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=C(C=C6)OC(F)(F)F)Cl)F

Origin of Product

United States

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